
2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4,4-dimethyl-2-imidazolidinethione is a heterocyclic compound that belongs to the class of imidazolidinethiones This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and two methyl groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazolidinethione ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-4,4-dimethyl-2-imidazolidinethione has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The sulfur atom in the imidazolidinethione ring can also participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-Imidazolidinethione: A related compound with similar structural features but lacking the phenyl and methyl groups.
4,4-Dimethyl-2-imidazolidinethione: Similar to 1-Phenyl-4,4-dimethyl-2-imidazolidinethione but without the phenyl group.
Uniqueness: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione is unique due to the presence of both phenyl and methyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazolidinethiones and contributes to its diverse applications in research and industry .
Propriétés
Numéro CAS |
32595-29-2 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4,4-dimethyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
Clé InChI |
VSWFMNJNVGGNJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(=S)N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
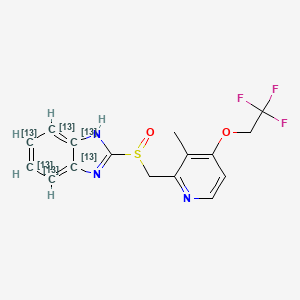
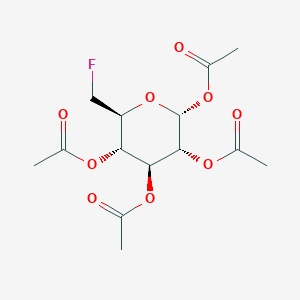
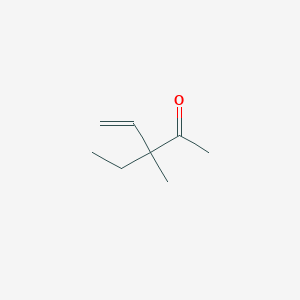


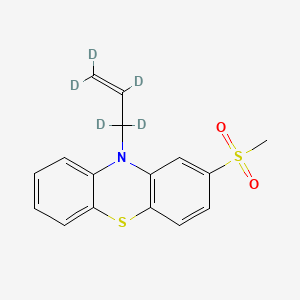
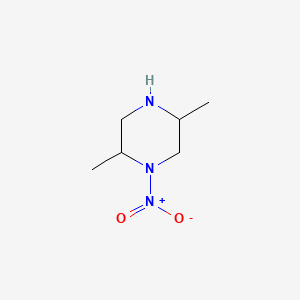
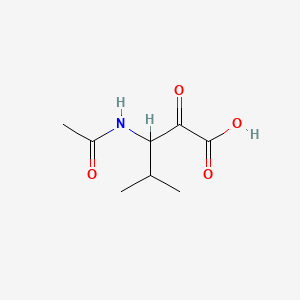
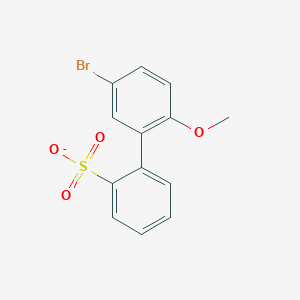


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
